2-(Dimethylamino)-4-iodobenzaldehyde is an organic compound notable for its applications in various fields including organic synthesis and medicinal chemistry. The compound features a dimethylamino group and an iodine atom attached to a benzaldehyde structure, which contributes to its reactivity and utility in chemical reactions.
This compound can be classified as an aromatic aldehyde due to the presence of the aldehyde functional group () attached to a benzene ring. It is synthesized from 2-(Dimethylamino)benzaldehyde through iodination processes, making it a derivative of benzaldehyde with specific functional modifications. The compound can be referenced by its Chemical Abstracts Service (CAS) number, which is 1235481-33-0.
The synthesis of 2-(Dimethylamino)-4-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. A common method includes:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance yield and purity.
The molecular structure of 2-(Dimethylamino)-4-iodobenzaldehyde consists of:
CC(N(C)C)c1ccc(I)cc1C=O.The compound participates in various chemical reactions typical for aldehydes and aromatic compounds:
These reactions are facilitated by the electron-donating properties of the dimethylamino group, enhancing the electrophilicity of the carbonyl carbon in the aldehyde group.
The mechanism of action for reactions involving 2-(Dimethylamino)-4-iodobenzaldehyde typically involves:
Kinetic studies may reveal that reactions involving this compound proceed through first-order kinetics with respect to the concentration of nucleophile, indicating a rate-determining step involving bond formation at the carbonyl center.
2-(Dimethylamino)-4-iodobenzaldehyde has several scientific uses:
This compound's unique properties make it valuable in both academic research and industrial applications, highlighting its versatility within organic chemistry.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: